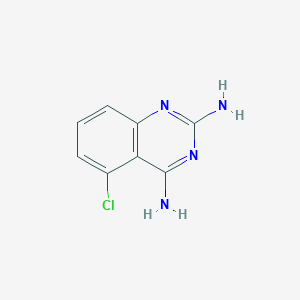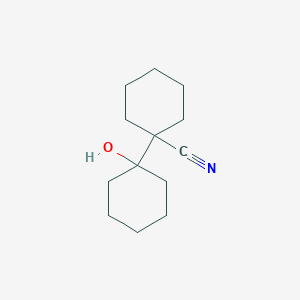
5-Chloroquinazoline-2,4-diamine
Overview
Description
5-Chloroquinazoline-2,4-diamine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Repurposing and Biochemical Properties
Chloroquine (CQ), a compound structurally related to 5-Chloroquinazoline-2,4-diamine, has been well known for its antimalarial effects since World War II. However, due to the emergence of CQ-resistant Plasmodium falciparum strains, its clinical use against malaria has declined. Recent research has uncovered interesting biochemical properties of CQ, inspiring its repurposing in managing various infectious and noninfectious diseases. Novel compounds and compositions based on the CQ scaffold have been studied and patented, highlighting their potential therapeutic applications beyond malaria, including cancer therapy. The development of a 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy is particularly noted, emphasizing the need for further exploration of this chemical class for therapeutic uses (Njaria et al., 2015).
Pharmacological Review and Future Research Directions
Chlorogenic acid, while not a direct derivative, shares a related pharmacophore with this compound. It exhibits significant biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and a central nervous system stimulator. CGA's modulation of lipid metabolism and glucose in metabolic-related disorders points towards the broad potential of compounds with similar structural features for therapeutic applications. The review calls for more studies to unveil and optimize its biological and pharmacological effects, suggesting that this compound derivatives could also hold significant therapeutic potential (Naveed et al., 2018).
Analytical Methods in Antioxidant Activity Research
The study of antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, is of significant interest. A critical presentation of important tests used to determine antioxidant activity, detection mechanisms, applicability, advantages, and disadvantages of these methods is provided. This research underlines the importance of exploring the antioxidant capacity of complex samples, potentially including derivatives of this compound, to understand their biological implications fully (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .
Mode of Action
Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that this compound may interact with its targets to inhibit cell proliferation, a key process in tumor growth .
Biochemical Pathways
Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Information on the pharmacokinetics of this compound is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.
Result of Action
The result of this compound’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Quinazoline derivatives are being explored for their potential therapeutic applications in cancer treatment . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-chloroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVDQDKAMWPQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169932 | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17511-21-6 | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17511-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















